molecular formula C16H18N2O2 B3029939 Benzyl N-(2-amino-2-phenylethyl)carbamate CAS No. 84477-93-0

Benzyl N-(2-amino-2-phenylethyl)carbamate

Cat. No.: B3029939
CAS No.: 84477-93-0
M. Wt: 270.33
InChI Key: PRGWXRXVMOOPKN-OAHLLOKOSA-N
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Description

Benzyl N-(2-amino-2-phenylethyl)carbamate (molecular formula: C₁₆H₁₈N₂O₂) is a carbamate derivative featuring a benzyl group and a 2-amino-2-phenylethyl substituent. Key properties include a molar mass of 270.33 g/mol, a predicted density of 1.161 g/cm³, and a boiling point of 460.8±45.0 °C . It is a colorless or pale yellow crystalline solid, soluble in alcohols but insoluble in water. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly as a precursor for drugs targeting neurological and metabolic disorders. Its synthesis involves the reaction of benzyl carbamate with phenylacetaldehyde under controlled conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-amino-2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWXRXVMOOPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597406
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041261-05-5
Record name Benzyl (2-amino-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(2-amino-2-phenylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-amino-2-phenylethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(2-amino-2-phenylethyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl N-(2-amino-2-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The benzyl carbamate core is shared among related compounds, but substituents significantly alter their properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Notable Functional Groups
Benzyl N-(2-amino-2-phenylethyl)carbamate C₁₆H₁₈N₂O₂ 2-Amino-2-phenylethyl Primary amine, phenyl
Benzyl N-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ 4-Pyridyl Pyridine ring
Benzyl N-(2-aminoethyl)carbamate HCl C₁₀H₁₄ClN₂O₂ 2-Aminoethyl (hydrochloride) Secondary amine, charged
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate C₁₇H₁₈BrNO₂ 4-Bromophenyl, propan-2-yl Bromine, branched alkyl
Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate C₁₂H₁₇N₃O₃ Hydroxyimino, dimethyl Oxime, tertiary carbon

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Name Boiling Point (°C) Solubility pKa Key Applications
This compound 460.8±45.0 Alcohols, insoluble in water 12.08±0.46 Pharmaceutical intermediates
Benzyl N-(4-pyridyl)carbamate Not reported THF, moderate Not reported Crystal engineering (N—H⋯N hydrogen bonds)
Benzyl N-(2-aminoethyl)carbamate HCl Not reported Water-soluble Not reported Biochemical research
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate Not reported Organic solvents Not reported Halogenated drug precursors
  • Solubility Trends : The presence of polar groups (e.g., pyridyl in , hydrochloride in ) enhances water solubility, whereas hydrophobic substituents (e.g., bromophenyl in , phenylethyl in ) favor organic solvents.
  • Thermal Stability: The high boiling point of this compound (460.8 °C) reflects its aromatic and rigid structure, compared to simpler derivatives like Benzyl N-(2-aminoethyl)carbamate HCl, which lacks aromatic stabilization .

Key Research Findings

  • Crystallography : Benzyl N-(4-pyridyl)carbamate exhibits N—H⋯N hydrogen bonds and C—O⋯O—C interactions, influencing its solid-state packing .
  • Halogen Effects : Bromine in Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate increases molecular weight (348.23 g/mol) and lipophilicity, enhancing membrane permeability in drug candidates .
  • Solubility Engineering : Modifying substituents (e.g., adding pyridyl or hydroxy groups) can tailor solubility for specific reaction conditions .

Biological Activity

Benzyl N-(2-amino-2-phenylethyl)carbamate is a compound that has attracted attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H20N2O2C_{17}H_{20}N_{2}O_{2}, featuring:

  • Amino Group : Facilitates interactions with biological targets through hydrogen bonding.
  • Benzyl and Phenylethyl Groups : Enhance hydrophobic interactions with proteins and enzymes.
  • Carbamate Group : Contributes to the pharmacological properties of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : It may bind to receptors, modulating signaling pathways that affect cellular responses.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, studies have shown significant antibacterial properties against common strains:

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Bacterial Strain
This compound40 - 50E. faecalis, P. aeruginosa

These findings suggest potential therapeutic applications in treating bacterial infections.

Anticancer Activity

Preliminary studies have investigated the anticancer properties of this compound. Notable findings include:

  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including activation of caspases.
  • Cell Cycle Arrest : It can inhibit specific kinases that regulate cell cycle progression, thereby preventing cancer cell proliferation.

In a study involving osteoblast differentiation, a derivative of this compound was shown to significantly increase bone formation at fracture sites in rats, indicating potential applications in bone regeneration therapies .

Case Studies and Research Findings

  • Osteoblast Differentiation : A related compound demonstrated an ability to stimulate BMP-2 production and osteoblast differentiation in vitro. This effect was dose-dependent and significantly enhanced nascent bone formation at fracture sites in animal models .
  • In Silico Studies : Computational approaches have identified this compound as a potential inhibitor for non-nucleosidase reverse transcriptase inhibitors. Molecular docking studies revealed favorable interactions with key amino acids within the binding site .
  • Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties highlighted the compound's effectiveness against various bacterial strains, supporting its potential use as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl N-(2-amino-2-phenylethyl)carbamate
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Benzyl N-(2-amino-2-phenylethyl)carbamate

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